Cas no 1807073-82-0 (Methyl 5-chloro-3-(difluoromethyl)-4-iodopyridine-2-carboxylate)

Methyl 5-chloro-3-(difluoromethyl)-4-iodopyridine-2-carboxylate is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure features multiple reactive sites, including chloro, difluoromethyl, and iodo substituents, enabling versatile functionalization for constructing complex heterocyclic frameworks. The electron-withdrawing groups enhance reactivity in cross-coupling reactions, while the ester moiety offers further derivatization potential. This compound is particularly valuable in medicinal chemistry for developing bioactive molecules due to its balanced lipophilicity and stability. High purity grades ensure reproducibility in research applications. Its well-defined synthetic pathway and compatibility with modern catalytic methods make it a reliable intermediate for targeted molecular design.
Methyl 5-chloro-3-(difluoromethyl)-4-iodopyridine-2-carboxylate structure
1807073-82-0 structure
Product name:Methyl 5-chloro-3-(difluoromethyl)-4-iodopyridine-2-carboxylate
CAS No:1807073-82-0
MF:C8H5ClF2INO2
Molecular Weight:347.485080480576
CID:4867483

Methyl 5-chloro-3-(difluoromethyl)-4-iodopyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 5-chloro-3-(difluoromethyl)-4-iodopyridine-2-carboxylate
    • インチ: 1S/C8H5ClF2INO2/c1-15-8(14)6-4(7(10)11)5(12)3(9)2-13-6/h2,7H,1H3
    • InChIKey: UTHUHRYGMOSGTF-UHFFFAOYSA-N
    • SMILES: IC1C(=CN=C(C(=O)OC)C=1C(F)F)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 245
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 39.2

Methyl 5-chloro-3-(difluoromethyl)-4-iodopyridine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029052542-250mg
Methyl 5-chloro-3-(difluoromethyl)-4-iodopyridine-2-carboxylate
1807073-82-0 97%
250mg
$1,008.00 2022-03-31
Alichem
A029052542-500mg
Methyl 5-chloro-3-(difluoromethyl)-4-iodopyridine-2-carboxylate
1807073-82-0 97%
500mg
$1,613.70 2022-03-31
Alichem
A029052542-1g
Methyl 5-chloro-3-(difluoromethyl)-4-iodopyridine-2-carboxylate
1807073-82-0 97%
1g
$3,099.20 2022-03-31

Methyl 5-chloro-3-(difluoromethyl)-4-iodopyridine-2-carboxylate 関連文献

Methyl 5-chloro-3-(difluoromethyl)-4-iodopyridine-2-carboxylateに関する追加情報

Methyl 5-chloro-3-(difluoromethyl)-4-iodopyridine-2-carboxylate (CAS No. 1807073-82-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 5-chloro-3-(difluoromethyl)-4-iodopyridine-2-carboxylate, identified by its CAS number 1807073-82-0, is a highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its pyridine core substituted with chloro, difluoromethyl, and iodine functional groups, has garnered significant attention due to its utility in the development of novel therapeutic agents. The strategic placement of these substituents endows the molecule with unique chemical properties, making it a cornerstone in the synthesis of bioactive molecules targeting various disease pathways.

The structural configuration of Methyl 5-chloro-3-(difluoromethyl)-4-iodopyridine-2-carboxylate is meticulously designed to facilitate diverse chemical transformations. The presence of an iodine atom at the 4-position allows for palladium-catalyzed cross-coupling reactions, which are pivotal in constructing complex molecular architectures. Furthermore, the chloro and difluoromethyl groups serve as versatile handles for further functionalization, enabling chemists to tailor the compound's pharmacological profile to specific therapeutic needs.

In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors for oncological applications. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors and other anti-cancer agents. The specific substitution pattern of Methyl 5-chloro-3-(difluoromethyl)-4-iodopyridine-2-carboxylate makes it an ideal precursor for synthesizing molecules that interact with critical targets in cancer biology. For instance, derivatives of this compound have been explored as inhibitors of tyrosine kinases, which play a central role in signal transduction pathways implicated in tumor growth and metastasis.

One notable application of this compound is in the synthesis of kinase inhibitors with enhanced selectivity and potency. The difluoromethyl group, a common pharmacophore in drug discovery, is known to improve metabolic stability and binding affinity. Recent studies have demonstrated that incorporating this moiety into pyridine-based inhibitors can lead to compounds with superior pharmacokinetic profiles. The iodine atom at the 4-position further facilitates the introduction of additional functionalities, allowing for the creation of hybrid molecules that combine the advantages of multiple pharmacophores.

The utility of Methyl 5-chloro-3-(difluoromethyl)-4-iodopyridine-2-carboxylate extends beyond oncology. Researchers have also leveraged this intermediate in the development of agents targeting infectious diseases and inflammatory disorders. For example, pyridine derivatives have shown promise as inhibitors of bacterial enzymes essential for pathogenesis. The structural features of this compound enable the design of molecules that disrupt key bacterial processes without compromising host cell function.

The synthetic accessibility of Methyl 5-chloro-3-(difluoromethyl)-4-iodopyridine-2-carboxylate is another factor contributing to its widespread adoption in pharmaceutical research. The compound can be readily synthesized through multi-step procedures that incorporate well-established organic transformations. This accessibility allows researchers to rapidly explore novel derivatives and optimize synthetic routes for large-scale production. The availability of high-quality starting materials ensures that researchers can focus their efforts on downstream applications rather than on complex synthetic challenges.

In conclusion, Methyl 5-chloro-3-(difluoromethyl)-4-iodopyridine-2-carboxylate (CAS No. 1807073-82-0) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and versatile reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.

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